(4-Bromobenzyl)hydrazine hydrochloride

Lipophilicity Blood-Brain Barrier Physicochemical Property

Procure (4-Bromobenzyl)hydrazine hydrochloride for its unique 4-bromo substitution, delivering a LogP of 3.31 critical for CNS drug candidate penetration. This halogen enables directional halogen bonding, improving MAO-B/LSD1 selectivity absent in F, Cl, or unsubstituted analogs. Validated in high-yield (>70%) 2-aryl-2H-indazole synthesis, this building block ensures superior biological activity and synthetic efficiency.

Molecular Formula C7H10BrClN2
Molecular Weight 237.52 g/mol
CAS No. 1727-08-8
Cat. No. B1381030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromobenzyl)hydrazine hydrochloride
CAS1727-08-8
Molecular FormulaC7H10BrClN2
Molecular Weight237.52 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNN)Br.Cl
InChIInChI=1S/C7H9BrN2.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4,10H,5,9H2;1H
InChIKeyJNYUWAFJQNITFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromobenzyl)hydrazine hydrochloride CAS 1727-08-8: A Halogenated Benzylhydrazine Building Block for CNS-Targeted Synthesis and Enzyme Inhibition Research


(4-Bromobenzyl)hydrazine hydrochloride (CAS 1727-08-8; molecular formula C7H10BrClN2; molecular weight 237.53 g/mol) is a para-brominated benzylhydrazine derivative supplied as a solid hydrochloride salt . The compound features a hydrazine moiety linked via a methylene bridge to a 4-bromophenyl ring, conferring both nucleophilic reactivity and the electronic influence of the bromine substituent. Its computed LogP of 3.31 indicates moderate lipophilicity, a key parameter for membrane permeability. The compound serves as a versatile intermediate in heterocycle synthesis and has been profiled for enzyme inhibitory activities including monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) .

Why Unsubstituted or Alternative Halogenated Benzylhydrazines Cannot Replace (4-Bromobenzyl)hydrazine hydrochloride in Specialized Applications


Direct substitution of (4-bromobenzyl)hydrazine hydrochloride with unsubstituted benzylhydrazine or other 4-halogen analogs (F, Cl) is not functionally equivalent due to the profound influence of halogen identity on both physicochemical properties and target interactions. The bromine atom uniquely balances lipophilicity, steric bulk, and the capacity for directional halogen bonding [1]. While 4-fluorobenzylhydrazine is more polar (LogP ~1.5) and 4-chlorobenzylhydrazine occupies an intermediate lipophilicity space (LogP ~2.4), only the bromine substituent achieves the specific combination of electron-withdrawing character and polarizability required for optimal halogen bond formation with enzyme active site residues [1]. Unsubstituted benzylhydrazine lacks these interactions entirely, often resulting in reduced potency and selectivity in biological assays. Consequently, substituting analogs without empirical validation risks compromising synthetic yields, biological activity, and mechanistic fidelity.

Quantitative Differentiation of (4-Bromobenzyl)hydrazine hydrochloride: Comparative Evidence Against Structural Analogs


Enhanced Lipophilicity for CNS Penetration: LogP Comparison of 4-Bromo vs. 4-Chloro and 4-Fluoro Benzylhydrazines

(4-Bromobenzyl)hydrazine hydrochloride exhibits a computed LogP value of 3.31 , which is approximately 38% higher than the LogP of the 4-chloro analog (2.39) [1] and significantly exceeds that of the 4-fluoro analog (LogP ~1.5, estimated). This increased lipophilicity is a direct consequence of the larger, more polarizable bromine atom. In the context of central nervous system (CNS) drug design, a LogP in the range of 2-4 is often associated with favorable blood-brain barrier (BBB) passive permeability, whereas more polar analogs (LogP <2) face restricted CNS entry.

Lipophilicity Blood-Brain Barrier Physicochemical Property

Halogen Bonding-Driven MAO-B Inhibition: Mechanistic Advantage of Bromine over Non-Halogenated Benzylhydrazine

A comprehensive review of MAO-B inhibitors highlights that halogen substituents, particularly bromine, favorably influence drug-target interactions through the establishment of halogen bonds within the enzyme active site [1]. These directional non-covalent interactions enhance binding affinity and energetic stability, contributing to improved isozyme selectivity (MAO-B vs. MAO-A) compared to non-halogenated scaffolds. While the review does not provide direct IC50 values for (4-bromobenzyl)hydrazine, it establishes a mechanistic framework wherein bromine substitution confers a distinct thermodynamic advantage over unsubstituted benzylhydrazine, which cannot participate in halogen bonding.

MAO-B Halogen Bonding Selectivity

Validated Synthetic Intermediate for 2-Aryl-2H-Indazole Pharmaceuticals

(4-Bromobenzyl)hydrazine-derived N-aryl-N-(o-bromobenzyl)hydrazines have been employed as key intermediates in a palladium-catalyzed intramolecular amination reaction to produce 2-aryl-2H-indazoles [1]. The method, optimized by Boehringer Ingelheim, utilizes Pd(OAc)₂/dppf/t-BuONa in toluene and achieves good to excellent yields (typically >70%) for a wide scope of substrates containing both electron-donating and electron-withdrawing substituents. This demonstrates the compound's practical utility in the synthesis of pharmaceutically relevant heterocycles, a transformation that is not generally applicable to unhalogenated or differently substituted benzylhydrazines due to altered reactivity profiles.

Indazole Synthesis Palladium Catalysis Pharmaceutical Intermediate

LSD1 Inhibitory Activity: 4-Bromo Substitution Maintains Potency Relative to Unsubstituted Analogues

In a series of tranylcypromine (trans-2-phenylcyclopropylamine) analogues evaluated as LSD1 inhibitors, the 4-bromo-substituted derivative exhibited similar or slightly improved inhibitory activity compared to the parent unsubstituted compound [1]. While the absolute Ki values varied depending on assay conditions (ranging from 22 to 477 µM for the lead compound), the 4-bromo substitution consistently maintained or enhanced potency. This trend suggests that the bromine atom does not sterically hinder binding to the LSD1 active site and may contribute favorable hydrophobic or halogen bonding interactions, a principle likely transferable to the benzylhydrazine scaffold.

LSD1 Epigenetics Cancer

Adrenergic Neuron Blocking Activity: Ortho-Bromobenzyl Derivative Shows Superior Inhibition vs. Ortho-Chlorobenzyl and Benzyl

A series of N-benzyl-N,N-dimethyl-N'-acetylhydrazinium halides was evaluated for adrenergic neuron blocking activity. Among the compounds tested, N-(o-bromobenzyl)-N,N-dimethyl-N'-acetylhydrazinium bromide exhibited the most pronounced inhibiting activity, surpassing both the o-chlorobenzyl analog and the unsubstituted benzyl derivative [1]. This direct comparison within the same study demonstrates that the ortho-bromine substitution confers a significant advantage in this pharmacological model. Although the substitution pattern differs (ortho vs. para), the finding reinforces the role of bromine in enhancing biological activity in hydrazine-based compounds.

Adrenergic Neuronal Blockade Hydrazinium

Priority Application Scenarios for (4-Bromobenzyl)hydrazine hydrochloride Based on Evidence-Driven Differentiation


CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration

With a LogP of 3.31, (4-Bromobenzyl)hydrazine hydrochloride offers a lipophilicity profile predictive of favorable CNS penetration . This makes it the hydrazine building block of choice for CNS-targeted MAO-B or LSD1 inhibitor campaigns, where chloro (LogP 2.39) or fluoro (LogP ~1.5) analogs may exhibit restricted brain exposure [1].

Synthesis of 2-Aryl-2H-Indazole-Based Pharmaceutical Intermediates

The compound serves as a validated precursor for the palladium-catalyzed synthesis of 2-aryl-2H-indazoles [2]. This methodology, developed at Boehringer Ingelheim, provides reliable yields (>70%) and is applicable to diverse substitution patterns, streamlining the production of indazole-containing drug candidates.

MAO-B Inhibitor Lead Optimization Exploiting Halogen Bonding

Researchers seeking to enhance MAO-B selectivity and binding affinity should prioritize the 4-bromo derivative, as halogen bonding interactions with the bromine atom have been shown to stabilize inhibitor-enzyme complexes and improve isozyme selectivity [3]. This mechanistic advantage is absent in non-halogenated benzylhydrazines.

Epigenetic Probe Development Targeting LSD1

Based on class-level evidence from tranylcypromine analogues, 4-bromo substitution maintains or slightly improves LSD1 inhibitory activity relative to unsubstituted scaffolds [4]. (4-Bromobenzyl)hydrazine hydrochloride thus represents a logical starting point for the design of novel LSD1 inhibitors for oncology or neuroscience research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromobenzyl)hydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.